molecular formula C7H15ClN4O B1382073 (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823248-06-1

(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1382073
CAS No.: 1823248-06-1
M. Wt: 206.67 g/mol
InChI Key: BMMONMXDALYBBZ-UHFFFAOYSA-N
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Description

The compound (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a triazole-based molecule featuring a 1,2,3-triazole ring substituted at the 1-position with a 2-aminobutyl group and at the 4-position with a hydroxymethyl moiety, forming a hydrochloride salt. Its molecular formula is C₈H₁₇ClN₄O, with a molecular weight of 220.70 g/mol.

Properties

IUPAC Name

[1-(2-aminobutyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.ClH/c1-2-6(8)3-11-4-7(5-12)9-10-11;/h4,6,12H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMONMXDALYBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1706448-70-5, is a compound belonging to the triazole class, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

  • Molecular Formula : C7_7H14_{14}N4_4O
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 1706448-70-5
  • Physical Form : Powder

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study on similar triazole derivatives indicated that they could inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells and cell cycle arrest.

Key Findings :

  • Inhibition of Thymidylate Synthase : Compounds similar to this compound showed IC50_{50} values in the range of 1.95–4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC50_{50} = 7.26 μM) .
CompoundIC50_{50} (μM)Target
Compound A1.1MCF-7
Compound B2.6HCT-116
Compound C1.4HepG2
Pemetrexed7.26TS

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that triazole derivatives can exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Key Findings :

  • Inhibition of Bacterial Growth : Certain triazole derivatives demonstrated effective inhibition against both E. coli and S. aureus, highlighting their potential as antimicrobial agents .

Study on Triazole Derivatives

A comprehensive study synthesized a series of triazole derivatives and evaluated their biological activities:

  • Synthesis Method : The compounds were synthesized using a combination of azide and alkyne reactions, typical in triazole chemistry.
  • Biological Evaluation : The synthesized compounds were tested for their anticancer and antimicrobial properties through various assays.

Results indicated that specific derivatives showed promising results in inhibiting cancer cell proliferation and bacterial growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,3-triazole derivatives with variable alkyl chain substituents. Below is a detailed comparison with structurally analogous compounds from the literature and commercial catalogs:

Structural Analogues and Key Differences

(1-(2-Amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS: 1824269-06-8) Molecular Formula: C₈H₁₇ClN₄O (identical to the target compound). Structural Variation: The alkyl chain is branched at the 3-position with a methyl group (2-amino-3-methylbutyl vs. the target’s linear 2-aminobutyl). The methyl group could increase lipophilicity compared to the linear chain in the target compound .

(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride (CAS: 1824057-32-0) Molecular Formula: C₈H₁₇ClN₄O (identical to the target compound). Structural Variation: The alkyl chain is extended to five carbons (pentyl vs. butyl). However, excessive chain length could reduce solubility in aqueous environments .

(1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine Hydrochloride (CAS: EN300-26863249) Molecular Formula: C₇H₁₄ClN₄O₄S (distinct due to a sulfated group and isopropyl substituent). Structural Variation: Features an isopropyl group on the triazole ring and a sulfated ethanolamine side chain. Implications: The sulfated group introduces polarity, likely enhancing water solubility but reducing passive diffusion across lipid membranes. The isopropyl group adds steric bulk, which may limit interactions with sterically sensitive targets .

Physicochemical and Functional Comparisons

Parameter Target Compound (2-Amino-3-methylbutyl) Derivative (5-Aminopentyl) Derivative (Propan-2-yl) Derivative
Molecular Weight 220.70 220.70 220.70 243.71
Alkyl Chain Length 4 (butyl) 4 (branched) 5 (pentyl) N/A (isopropyl)
Branching None 3-Methyl None Isopropyl
Key Functional Groups -NH₂, -CH₂OH, HCl -NH₂, -CH₂OH, HCl -NH₂, -CH₂OH, HCl -NH₂, -OSO₃H, HCl
Solubility (Noted) Not reported Not reported "Store at RT" (stable in solid) Not reported

Hypothetical Structure-Activity Relationships (SAR)

  • Chain Length : Increasing from butyl (C4) to pentyl (C5) may enhance lipophilicity and membrane permeability but could reduce aqueous solubility.
  • Branching : The 3-methyl group in the butyl chain (CAS: 1824269-06-8) might improve target selectivity by restricting conformational flexibility.
  • Polar Substituents : The sulfated derivative (CAS: EN300-26863249) demonstrates how polar groups can drastically alter solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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